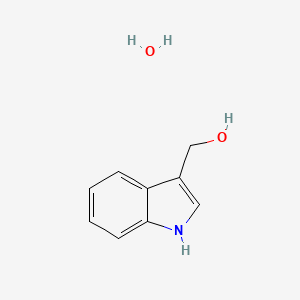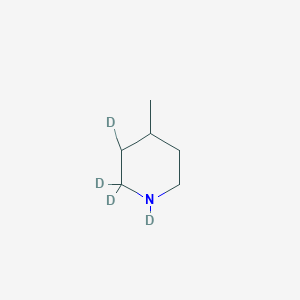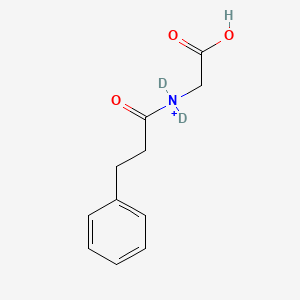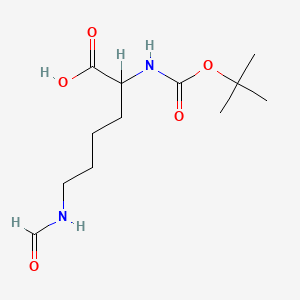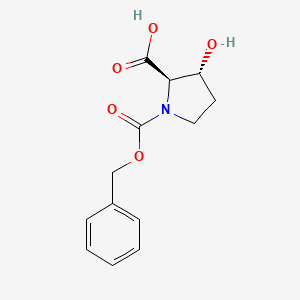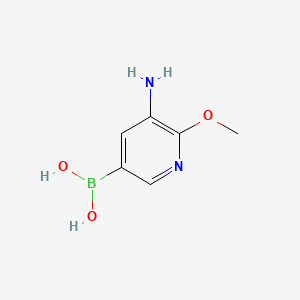
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate is not fully understood. However, it has been proposed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to their death. Additionally, it has been suggested that this compound may act by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant activity and has shown potential as a neuroprotective agent. Additionally, this compound has been studied for its potential use in the treatment of cancer and has shown promising results in inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate in lab experiments is its ability to form stable complexes with various drugs, making it a potential drug delivery system. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate. One area of research is the development of new synthesis methods that may improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to explore the potential toxicity of this compound and its safety for use in various applications.
Synthesemethoden
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate can be synthesized using various methods. One of the most commonly used methods involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 3-chloro-3-oxopropyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate as a white solid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate has potential applications in various scientific fields. It has been studied for its antimicrobial activity and has shown promising results against various bacteria and fungi. Additionally, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Eigenschaften
CAS-Nummer |
1206185-14-9 |
|---|---|
Produktname |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Molekularformel |
C12H21ClN2O3 |
Molekulargewicht |
276.75974 |
Synonyme |
tert-butyl 4-(3-chloro-3-oxopropyl)piperazine-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



